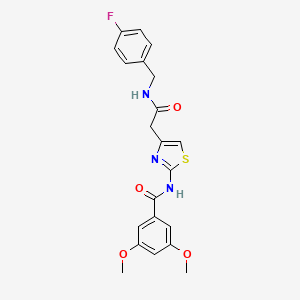

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

描述

属性

IUPAC Name |

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4S/c1-28-17-7-14(8-18(10-17)29-2)20(27)25-21-24-16(12-30-21)9-19(26)23-11-13-3-5-15(22)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEOHDCSGXZKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves multiple steps. One common synthetic route includes the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction with 4-fluorophenylboric acid . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

化学反应分析

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学研究应用

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The thiazole ring is known to interact with various biological targets, leading to its diverse biological activities . Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Thiazole Derivatives with Fluorinated Benzyl Groups

Key Insights :

- Fluorine position (para vs. di-ortho) affects electronic properties and target selectivity.

- Pivalamide substitution (vs. benzamide) may reduce polarity, enhancing membrane permeability .

- Hydroxamic acid derivatives (e.g., 2m) exhibit distinct mechanisms (e.g., HDAC inhibition) compared to benzamide-containing analogs .

Thiazole-Acetamide Hybrids

Key Insights :

Substituent Effects on Benzamide Moieties

Key Insights :

- Methoxy groups (e.g., 3,5-dimethoxy) balance solubility and membrane penetration.

- Bulky substituents (e.g., chromenone) may hinder target binding but improve intercalation properties .

Research Findings and Implications

- Synthetic Efficiency : Hydroxamic acid derivatives (e.g., 2m) achieve higher yields (91%) compared to cyclopropanecarboxamide analogs (23%) .

- Bioactivity : Fluorine positioning and benzamide substituents critically influence target engagement. For example, para-fluorine in the target compound may enhance binding to enzymes requiring halogen interactions, whereas di-ortho-fluorine (as in ) could alter steric interactions.

- Toxicity Considerations : Sulfonamide-containing analogs (e.g., ) may exhibit higher nephrotoxicity risks compared to benzamide derivatives .

生物活性

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (referred to as "the compound" hereafter) is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential clinical implications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H20FN3O4S |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 1005308-17-7 |

| Structure | Contains thiazole and benzamide moieties |

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Preliminary studies suggest that it may function as an inhibitor of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and cellular differentiation. This inhibition can lead to the promotion of apoptosis in cancer cells and modulation of various signaling pathways.

Antitumor Activity

Recent research indicates that the compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound showed an IC50 value of approximately 1.30 μM against HepG2 cells, indicating potent inhibitory effects on cell proliferation compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .

Apoptosis Induction

Mechanistic studies have revealed that treatment with the compound promotes apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. Flow cytometry analyses have shown increased annexin V binding in treated cells, confirming the induction of apoptosis .

Antimicrobial Activity

The compound's unique structure suggests potential antimicrobial properties. Preliminary screening against various bacterial strains has shown moderate activity, particularly against Gram-positive bacteria. Further investigations are needed to elucidate its spectrum of activity and mechanism against microbial targets .

Case Studies

- HepG2 Cell Line Study : A study evaluated the effects of the compound on HepG2 cells, demonstrating a significant reduction in cell viability at concentrations above 1 μM. The study also reported G2/M phase arrest, suggesting that the compound interferes with cell cycle progression .

- Combination Therapy : The compound was tested in combination with conventional chemotherapeutics like taxol and camptothecin. Results indicated enhanced anticancer activity when used in conjunction with these agents, highlighting its potential as an adjunct therapy .

Research Findings Summary

Research findings regarding this compound can be summarized as follows:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | IC50 = 1.30 μM against HepG2 cells |

| Apoptosis Induction | Increased caspase activation |

| Antimicrobial Potential | Moderate activity against Gram-positive bacteria |

| Combination Therapy Efficacy | Enhanced effects with taxol/camptothecin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。